(R)-2-Acetamidobutanoic acid (R)-2-Acetamidobutanoic acid
Brand Name: Vulcanchem
CAS No.: 34271-27-7
VCID: VC21538005
InChI: InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1
SMILES: CCC(C(=O)O)NC(=O)C
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

(R)-2-Acetamidobutanoic acid

CAS No.: 34271-27-7

Cat. No.: VC21538005

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Acetamidobutanoic acid - 34271-27-7

CAS No. 34271-27-7
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name (2R)-2-acetamidobutanoic acid
Standard InChI InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1
Standard InChI Key WZVZUKROCHDMDT-RXMQYKEDSA-N
Isomeric SMILES CC[C@H](C(=O)O)NC(=O)C
SMILES CCC(C(=O)O)NC(=O)C
Canonical SMILES CCC(C(=O)O)NC(=O)C

Chemical Structure and Properties

Molecular Structure

(R)-2-Acetamidobutanoic acid is an acetylated form of the amino acid 2-aminobutyric acid with R-stereochemistry. The compound features an amide linkage between an acetyl group and the amino group at the alpha carbon of butanoic acid. The presence of the R-configuration at the stereogenic center distinguishes it from its enantiomer, giving it unique chemical and biological properties.

The molecular structure can be represented through various notation systems. The SMILES notation for this compound is CCC@HNC(=O)C, which encodes both the connectivity and stereochemistry of the molecule . The 3D conformer of this molecule reveals the spatial arrangement of atoms, providing insight into its potential interactions with biological targets.

Physical and Chemical Properties

(R)-2-Acetamidobutanoic acid has a molecular formula of C6H11NO3 and a molecular weight of 145.16 g/mol . The compound contains an acetamido group (-NHCOCH3) at the alpha position, giving it both hydrophilic and hydrophobic characteristics. This amphipathic nature influences its solubility and interactions in biological systems.

Table 1: Key Chemical Properties of (R)-2-Acetamidobutanoic Acid

PropertyValueSource
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
CAS Number34271-27-7
InChIInChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1
InChIKeyWZVZUKROCHDMDT-RXMQYKEDSA-N

The chirality of this compound plays a crucial role in its biological activity. The R-configuration at the alpha carbon confers specific recognition properties in enzymatic systems and potential pharmaceutical applications where stereoselectivity is important.

Nomenclature and Identification

Systematic and Common Names

The compound has several names and identifiers used in scientific literature and commercial contexts. The IUPAC name is (2R)-2-acetamidobutanoic acid, which precisely describes its chemical structure including the stereochemistry . Common synonyms include:

  • Acetyl-D-2-aminobutyric acid

  • Ac-D-Abu-OH (peptide notation)

  • Acetyl-D-alpha-aminobutyric acid

  • (R)-2-Acetamidobutanoic acid

The peptide community often uses the abbreviated form Ac-D-Abu-OH, where "Ac" represents the acetyl group, "D" indicates the R-configuration, "Abu" is the three-letter code for 2-aminobutyric acid, and "OH" signifies the free carboxylic acid group.

Database Identifiers

For database and research purposes, (R)-2-Acetamidobutanoic acid is associated with several unique identifiers:

  • PubChem CID: 12253136

  • CAS Registry Number: 34271-27-7

  • DSSTox Substance ID: DTXSID50482559

  • Nikkaji Number: J57.519D

  • Wikidata: Q72434017

These identifiers facilitate accurate retrieval of information from chemical databases and ensure proper compound identification in research publications.

Desired ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM6.889 mL34.4448 mL68.8895 mL
5 mM1.3778 mL6.889 mL13.7779 mL
10 mM0.6889 mL3.4445 mL6.889 mL

Source:

When preparing solutions, it is advisable to select an appropriate solvent based on the specific experimental requirements and the solubility characteristics of the compound.

Biochemical and Metabolic Significance

Related Metabolites and Derivatives

Several related acetylated amino acids have been identified in metabolomic studies. For instance, 4-Acetamidobutanoic acid was observed in a study evaluating changes in firefighter urinary metabolomes after structural fire responses, with a beta coefficient of 0.290 and an FDR value of 0.009 . This suggests that acetylated amino acids may serve as indicators of metabolic changes in response to environmental and occupational stressors.

Other structurally related compounds identified in metabolomic research include:

  • N6-acetyl-L-lysine (beta coefficient: 0.239)

  • N-Acetyl-L-arginine dihydrate (beta coefficient: 0.254)

These findings highlight the broader significance of acetylated amino acids in metabolic processes and their potential utility as biomarkers for specific physiological states.

Research Applications

Current Research Directions

(R)-2-Acetamidobutanoic acid has potential applications in several research areas, including:

  • Metabolomic studies as a standard for identifying and quantifying related compounds in biological samples

  • Pharmaceutical research, particularly in the development of peptidomimetics and chirally pure drugs

  • Biochemical investigations of amino acid metabolism and acetylation processes

The compound's well-defined stereochemistry makes it valuable for studies requiring stereoselectivity, such as enzyme-substrate interaction analyses and chiral recognition processes.

Analytical Methods

Various analytical techniques are employed for detecting and quantifying (R)-2-Acetamidobutanoic acid in research settings. These include:

  • Liquid chromatography coupled with mass spectrometry (LC-MS)

  • Reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC)

  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

In metabolomic studies, retention times and molecular weight data are crucial for accurate identification. For example, related compounds have been detected with specific retention times: 4-Acetamidobutanoic acid has been observed with a retention time of 2.418 minutes using HILIC methodology .

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